(But-3-yn-1-yl)diethylamine hydrochloride
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Overview
Description
(But-3-yn-1-yl)diethylamine hydrochloride is an organic compound with the chemical formula C8H16ClN. It is a white to pale yellow solid that is soluble in water and ethanol . This compound is primarily used in research and laboratory applications.
Preparation Methods
(But-3-yn-1-yl)diethylamine hydrochloride can be synthesized by reacting (But-3-yn-1-yl)diethylamine with hydrochloric acid. The reaction typically involves mixing the amine with an aqueous solution of hydrochloric acid, followed by crystallization to obtain the hydrochloride salt . Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
(But-3-yn-1-yl)diethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Addition: The triple bond in the but-3-yn-1-yl group can undergo addition reactions with halogens or hydrogen halides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction. Major products formed from these reactions include various substituted amines and addition products .
Scientific Research Applications
(But-3-yn-1-yl)diethylamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications, such as developing new drugs or studying drug interactions.
Industry: It may be used in the development of new materials or as an intermediate in the production of other chemicals
Mechanism of Action
The mechanism of action of (But-3-yn-1-yl)diethylamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it may affect signaling pathways by interacting with specific receptors or proteins, leading to changes in cellular functions .
Comparison with Similar Compounds
(But-3-yn-1-yl)diethylamine hydrochloride can be compared with similar compounds such as:
(But-3-yn-1-yl)methylamine hydrochloride: Similar structure but with a methyl group instead of diethyl groups.
(But-3-yn-1-yl)ethylamine hydrochloride: Similar structure but with an ethyl group instead of diethyl groups.
(But-3-yn-1-yl)propylamine hydrochloride: Similar structure but with a propyl group instead of diethyl groups.
The uniqueness of this compound lies in its specific diethylamine group, which can influence its reactivity and interactions compared to its analogs .
Properties
IUPAC Name |
N,N-diethylbut-3-yn-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-4-7-8-9(5-2)6-3;/h1H,5-8H2,2-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNXCJVCNLVLMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC#C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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